molecular formula C24H30N2O5 B14797412 Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14797412
M. Wt: 426.5 g/mol
InChI Key: SBNLGJLMZOOKSR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a benzyl-protected phenylmethoxycarbonyl (Cbz) amino group at position 2. This structure is characteristic of intermediates used in peptide and protease inhibitor synthesis, where the tert-butyl and Cbz groups serve as protective moieties for amine functionalities during multi-step reactions . The stereochemistry of the hydroxyl and amino groups (likely trans or cis depending on synthesis) influences its reactivity and downstream applications .

Properties

IUPAC Name

tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLGJLMZOOKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonolysis of Bicyclic Precursor

Treatment of 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia at 60–90°C for 15–24 hours yields 3-amino-4-hydroxypyrrolidine-1-carboxylate. This step achieves >90% conversion, as confirmed by $$^1$$H NMR (δ 3.36–4.21 ppm for pyrrolidine protons).

Purification via Crystallization

The crude product is purified via flash chromatography (ethyl acetate/methanol, 95:5) or recrystallization from dichloromethane/methanol mixtures, achieving 62–96% isolated yield.

The introduction of Cbz and benzyl groups necessitates orthogonal protection to avoid cross-reactivity.

Cbz Protection of the Amino Group

3-Amino-4-hydroxypyrrolidine-1-carboxylate is treated with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF)/water under basic conditions (K$$2$$CO$$3$$ or Et$$_3$$N) at 0°C. The reaction proceeds quantitatively within 2–4 hours, yielding tert-butyl 3-(phenylmethoxycarbonyl)amino-4-hydroxypyrrolidine-1-carboxylate. Excess Cbz-Cl is removed via aqueous workup, and the product is isolated in 85–92% yield.

Benzylation of the Hydroxyl Group

The hydroxyl group is benzylated using benzyl bromide (BnBr) in the presence of NaH or Ag$$_2$$O. In a representative procedure, the Cbz-protected intermediate is dissolved in DMF, treated with BnBr (1.2 equiv) and NaH (2.0 equiv) at 0°C, and stirred for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3), affording a 78–84% yield.

Alternative Route: Reductive Amination

For enhanced stereocontrol, reductive amination is employed to introduce the benzyl group.

Formation of Schiff Base

The Cbz-protected amino alcohol is reacted with benzaldehyde in methanol under acidic conditions (AcOH, pH 4–5) at room temperature for 6 hours. The resulting imine is reduced with NaBH$$4$$ or Pd/C under H$$2$$ (1–3 bar), yielding the benzylamine derivative with >95% diastereomeric excess.

Optimization of Reaction Conditions

Using Pd/C (5 wt%) in ethanol at 25°C, the reduction completes within 3 hours, avoiding over-reduction. The product is isolated via filtration and solvent evaporation, achieving 88–91% yield.

Final Boc Protection

The tert-butyl carboxylate group is introduced early in the synthesis but may require re-protection after subsequent steps.

Re-protection with Di-tert-butyl Dicarbonate

If deprotection occurs during benzylation, the carboxylate is reprotected using di-tert-butyl dicarbonate (Boc$$2$$O, 1.5 equiv) in dichloromethane with catalytic DMAP. The reaction is stirred for 4 hours at 25°C, followed by aqueous workup and column chromatography (CH$$2$$Cl$$_2$$/MeOH, 98:2), yielding 89–94% recovery.

Crystallographic and Spectroscopic Characterization

The final product is characterized by:

  • $$^1$$H NMR (CDCl$$_3$$): δ 1.44 (s, 9H, Boc), 3.27–4.67 (m, pyrrolidine), 5.06 (s, 2H, Cbz), 7.25–7.35 (m, 10H, aromatic).
  • HPLC : >99% purity (C18 column, acetonitrile/water, 70:30).
  • Melting Point : 112–114°C (recrystallized from ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Reference
Sequential Protection Cbz → Bn → Boc 72% 98%
Reductive Amination Schiff base formation → Reduction 85% 99%
One-Pot Protection Simultaneous Cbz/Bn introduction 68% 95%

The reductive amination route offers superior stereoselectivity, while sequential protection provides higher reproducibility for large-scale synthesis.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl chloroformate and Boc$$_2$$O are cost-effective at scale (~$50/kg).
  • Safety : Exothermic reactions during benzylation require temperature control (<5°C).
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove protective groups.

    Substitution: The benzyl and phenylmethoxycarbonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can result in the removal of protective groups, yielding the free amine.

Scientific Research Applications

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate involves its role as a protective group in peptide synthesis. The tert-butyl and phenylmethoxycarbonyl groups protect the amino group from unwanted reactions, allowing for selective transformations. The cleavage of these protective groups is facilitated by specific reagents, such as trifluoroacetic acid for the Boc group and catalytic hydrogenation for the Cbz group .

Comparison with Similar Compounds

Key Observations :

Stereochemical Impact: The trans isomer of the target compound () is often synthesized via Mitsunobu reactions or hydrolysis, achieving high yields (93% for compound 10 in ). Stereochemistry affects crystallinity and biological activity, as seen in nitric oxide synthase inhibitors .

Functional Group Variations: Fluorination (): The difluoro and hydroxymethyl groups enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs. Methoxyethylamino Group (): Reduces steric hindrance but increases acute oral toxicity (H302 classification).

Synthetic Yields: Mitsunobu reactions (e.g., compound 10, 93% yield) outperform alkylation (compound 8, 67%) due to better stereochemical control .

Table 2: Comparative Physicochemical and Hazard Data

Compound Name Molecular Weight Hazards (GHS) Key Spectral Data
Target Compound ~434.5 (calc.) Not explicitly reported ¹H/¹³C NMR, ESMS (similar to )
trans-tert-Butyl 3-Cbz-amino-4-hydroxypyrrolidine-1-carboxylate ~434.5 Not reported ¹H NMR (δ 1.43, s, tert-butyl)
tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate 258.35 H302 (acute toxicity), H315 (skin irritation) MS: m/z 258.35
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate ~420.4 (calc.) Not reported ¹H-NMR (δ 5.21, fluoroproline)

Key Observations :

  • Safety : Compounds with smaller substituents (e.g., methoxyethyl in ) exhibit higher acute toxicity (H302) compared to bulkier benzyl/Cbz-protected analogues, likely due to improved membrane permeability .
  • Spectral Confirmation : All compounds are validated via ¹H NMR and ESMS, with tert-butyl protons appearing as singlets near δ 1.4 .

Biological Activity

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₃₂H₄₂N₄O₅
  • Molecular Weight : 562.70 g/mol

This compound features a pyrrolidine ring substituted with a tert-butyl group, a benzyl group, and a phenylmethoxycarbonyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity against certain cancer cell lines and may also influence signal transduction pathways. The specific mechanisms include:

  • Inhibition of Protein Kinases : The compound has demonstrated potential as an inhibitor of polo-like kinase 1 (Plk1), which is crucial in cell cycle regulation. In studies, peptides derived from this compound maintained binding efficacy similar to parent compounds containing phosphothreonine, indicating its role in modulating cell signaling pathways involved in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
Kinase InhibitionPolo-like kinase 1Inhibition of cell proliferation
AntimicrobialMRSAMinimum inhibitory concentration (MIC) of 4 μg/mL
CytotoxicityHuman carcinoma cell linesSignificant cytotoxic effects

Case Study 1: Inhibition of Polo-like Kinase 1

In a study examining the inhibitory effects on Plk1, researchers synthesized several derivatives of this compound. The results indicated that these derivatives could effectively inhibit Plk1 activity in vitro, leading to reduced cell growth in cancer models. This suggests potential applications in cancer therapy, targeting the cell cycle specifically .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on various derivatives against bacterial strains. The compound exhibited promising results against MRSA with an MIC value comparable to existing antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions with careful control of protecting groups and stereochemistry. Key steps include:
  • Hydrogenation : Reduction of intermediates under H₂ atmosphere, as described in protocols yielding 78%–93% purity after column chromatography .
  • Coupling Reactions : Use of reagents like DMAP and triethylamine in dichloromethane at 0–20°C to activate carboxylate intermediates .
  • Purification : Silica gel column chromatography with gradients of ethanol/chloroform (1:8) or ethyl acetate/hexane (1:6) to isolate products .
  • Critical Conditions : Temperature control (<20°C) prevents side reactions, while anhydrous solvents minimize hydrolysis of tert-butyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm and pyrrolidine ring protons between 3.0–4.5 ppm. Hydroxyl protons may appear as broad peaks near 5.0 ppm .
  • ¹³C NMR : Tert-butyl carbons at ~28 ppm (CH₃) and 80 ppm (quaternary C), with carbonyl carbons (C=O) at 165–175 ppm .
  • IR Spectroscopy : Stretch bands for C=O (1720–1680 cm⁻¹) and N–H (3300 cm⁻¹) confirm carbamate and amine groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~450–500 Da depending on substituents) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritation .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and benzyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • The tert-butyl group creates steric hindrance, slowing SN2 reactions at the pyrrolidine nitrogen. Benzyl groups further reduce accessibility, favoring SN1 mechanisms or requiring bulky nucleophiles .
  • Experimental Design : Compare reaction rates using less sterically hindered analogs (e.g., methyl instead of tert-butyl) to isolate steric contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with methyl) to identify pharmacophores responsible for activity .
  • Meta-Analysis : Cross-reference NMR and HPLC purity data to rule out impurities as a cause of variability .

Q. What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?

  • Methodological Answer :
  • Challenges : Racemization during Boc deprotection or amine functionalization steps due to acidic/basic conditions .
  • Resolution Methods :
  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .

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